N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound notable for its structural complexity and potential biological applications. This compound features an oxalamide functional group, which is derived from oxalic acid, along with a dimethylamino group and a 1-methylindolin-5-yl moiety. Its molecular formula is C22H28N4O2S, with a molecular weight of approximately 412.6 g/mol. This compound has garnered interest in research settings, particularly in studies related to neurokinin receptors and cancer biology, indicating its potential as a neuropharmacological agent .
The compound is classified as an oxalamide, which is characterized by the presence of an oxalamide functional group. Oxalamides are known for their diverse biological activities, making them significant in pharmaceutical research. The specific structural features of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide contribute to its classification as a potential neuropharmacological agent.
The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves several multi-step organic reactions:
These steps highlight the complexity and careful control required in synthesizing such compounds to achieve high yields and purity.
The molecular structure of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can be represented using various notations:
CSc1cccc(NC(=O)C(=O)NCC(c2ccc3c(c2)CCN3C)N(C)C)c1
UCTNLSCDKDWKSA-UHFFFAOYSA-N
This compound features multiple functional groups that contribute to its reactivity and biological activity, including nitrogen-containing groups (dimethylamino and oxalamide), suggesting potential interactions with various biological targets .
The reactivity profile of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is influenced by its functional groups:
These reactions are fundamental for modifying the compound for specific applications or studying its reactivity under different conditions .
The physical and chemical properties of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide include:
Property | Value |
---|---|
Molecular Formula | C22H28N4O2S |
Molecular Weight | 412.6 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Solubility | Not Available |
These properties are essential for determining the compound's stability, solubility, and potential interactions with biological systems .
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has shown promise in various biological contexts:
These applications underscore the importance of continued research into this compound's biological activities and mechanisms.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: